molecular formula C10H5Cl2N3O2 B8777902 4,6-Dichloro-5-nitro-2-phenylpyrimidine CAS No. 68921-91-5

4,6-Dichloro-5-nitro-2-phenylpyrimidine

Cat. No. B8777902
CAS RN: 68921-91-5
M. Wt: 270.07 g/mol
InChI Key: SDWYUIVXOJWKKA-UHFFFAOYSA-N
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Patent
US04648896

Procedure details

27.0 g of 4,6-dichloro-5-nitro-2-phenylpyrimidine are hydrogenated in ether acetate at room temperature by treatment with Raney nickel. The catalyst is afterwards separated and the reaction solution is concentrated by evaporation. Crystallisation of the residue from petroleum ether then yields 17.4 g of 5-amino-4,6-dichloro-2-phenylpyrimidine, m.p. 143°-144° C. (compound No. 1).
Quantity
27 g
Type
reactant
Reaction Step One
Name
ether acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[C:6]([Cl:11])[N:5]=[C:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:3]=1>CCOCC.C([O-])(=O)C.[Ni]>[NH2:8][C:7]1[C:2]([Cl:1])=[N:3][C:4]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)=[N:5][C:6]=1[Cl:11] |f:1.2|

Inputs

Step One
Name
Quantity
27 g
Type
reactant
Smiles
ClC1=NC(=NC(=C1[N+](=O)[O-])Cl)C1=CC=CC=C1
Step Two
Name
ether acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC.C(C)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is afterwards separated
CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution is concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
Crystallisation of the residue from petroleum ether

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=NC1Cl)C1=CC=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 17.4 g
YIELD: CALCULATEDPERCENTYIELD 72.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.